molecular formula C22H23NO2 B5750777 cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone

cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B5750777
M. Wt: 333.4 g/mol
InChI Key: FMKHETSAFZBUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone is a chemical compound with potential applications in scientific research. It is a cyclopropyl derivative of indole-3-carboxylic acid and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation and pain, and exhibit antimicrobial activity. It has also been reported to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One of the advantages of using cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone in lab experiments is its potential as a COX-2 inhibitor, which makes it a promising candidate for the development of anti-inflammatory drugs. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is the lack of comprehensive studies on its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone. One direction is to investigate its potential as a COX-2 inhibitor for the development of anti-inflammatory drugs. Another direction is to explore its antimicrobial activity and potential applications in the field of infectious diseases. Further studies on its mechanism of action and potential side effects are also needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone has been reported in the literature using different methods. One of the methods involves the reaction of 2-(3,4-dimethylphenoxy)ethylamine with cyclopropylcarbonyl chloride in the presence of triethylamine followed by the reaction with indole-3-carboxaldehyde. Another method involves the reaction of 2-(3,4-dimethylphenoxy)ethylindole-3-carboxylic acid with cyclopropylcarbonyl chloride in the presence of triethylamine. The purity and yield of the synthesized compound can be improved by different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

Cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a COX-2 inhibitor, which is an enzyme involved in inflammation and pain.

Properties

IUPAC Name

cyclopropyl-[1-[2-(3,4-dimethylphenoxy)ethyl]indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-15-7-10-18(13-16(15)2)25-12-11-23-14-20(22(24)17-8-9-17)19-5-3-4-6-21(19)23/h3-7,10,13-14,17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKHETSAFZBUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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